

Spectroscopic Profile of 4-Bromo-3-chlorophenol: A Technical Guide

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Compound of Interest

Compound Name: 4-Bromo-3-chlorophenol

Cat. No.: B077146

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic characteristics of **4-Bromo-3-chlorophenol**, a halogenated phenol with applications in organic synthesis and as a potential building block in drug discovery. Due to the limited availability of public experimental spectra for this specific compound, this document leverages predictive models and comparative data from structurally similar molecules to offer a robust spectroscopic profile, encompassing Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data.

Predicted Spectroscopic Data

The following sections present the predicted spectroscopic data for **4-Bromo-3-chlorophenol**, organized for clarity and ease of comparison. These predictions are based on established principles of spectroscopy and analysis of data from analogous compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Proton NMR): The proton NMR spectrum is expected to show three distinct signals in the aromatic region, corresponding to the three protons on the benzene ring. The chemical shifts are influenced by the electronegativity and positions of the hydroxyl, bromo, and chloro substituents.

Proton	Predicted Chemical Shift (δ , ppm)	Predicted Multiplicity	Predicted Coupling Constant (J, Hz)
H-2	7.2 - 7.4	d	~2.5
H-5	6.9 - 7.1	dd	~8.5, ~2.5
H-6	7.4 - 7.6	d	~8.5
OH	5.0 - 6.0	br s	-

¹³C NMR (Carbon-13 NMR): The carbon-13 NMR spectrum is predicted to display six unique signals, corresponding to the six carbon atoms of the benzene ring. The chemical shifts are significantly affected by the attached functional groups.

Carbon	Predicted Chemical Shift (δ , ppm)
C-1 (C-OH)	152 - 156
C-2	116 - 120
C-3 (C-Cl)	133 - 137
C-4 (C-Br)	114 - 118
C-5	123 - 127
C-6	131 - 135

Infrared (IR) Spectroscopy

The IR spectrum of **4-Bromo-3-chlorophenol** will exhibit characteristic absorption bands corresponding to its functional groups.

Vibrational Mode	Predicted Absorption Range (cm ⁻¹)	Intensity
O-H stretch (phenolic)	3200 - 3600	Broad, Strong
C-H stretch (aromatic)	3000 - 3100	Medium
C=C stretch (aromatic)	1450 - 1600	Medium to Strong
C-O stretch (phenolic)	1200 - 1260	Strong
C-Cl stretch	700 - 850	Strong
C-Br stretch	500 - 650	Strong

Mass Spectrometry (MS)

The mass spectrum of **4-Bromo-3-chlorophenol** is expected to show a distinctive molecular ion peak cluster due to the isotopic abundances of bromine and chlorine. The fragmentation pattern will be characteristic of a halogenated phenol.

Ion	Predicted m/z	Notes
[M] ⁺	206, 208, 210	Molecular ion cluster reflecting isotopes of Br and Cl.
[M-H] ⁺	205, 207, 209	Loss of a hydrogen radical.
[M-CO] ⁺	178, 180, 182	Loss of carbon monoxide, typical for phenols.
[M-Cl] ⁺	171, 173	Loss of a chlorine radical.
[M-Br] ⁺	127, 129	Loss of a bromine radical.

Experimental Protocols

The following are detailed methodologies for the acquisition of spectroscopic data for a solid compound like **4-Bromo-3-chlorophenol**.

NMR Spectroscopy

- Sample Preparation:
 - Accurately weigh 10-20 mg of **4-Bromo-3-chlorophenol**.
 - Dissolve the sample in approximately 0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl_3 , or Dimethyl sulfoxide-d₆, DMSO-d_6) in a clean, dry 5 mm NMR tube.
 - Ensure the sample is fully dissolved; gentle vortexing or sonication can be applied if necessary.
 - The final solution height in the NMR tube should be approximately 4-5 cm.
- Data Acquisition:
 - Acquire ^1H and ^{13}C NMR spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).
 - For ^1H NMR, typical parameters include a 30° pulse width, an acquisition time of 2-4 seconds, and a relaxation delay of 1-2 seconds. The number of scans will depend on the sample concentration, but 8-16 scans are generally sufficient.
 - For ^{13}C NMR, a proton-decoupled experiment is typically performed with a 45° pulse width, an acquisition time of 1-2 seconds, and a relaxation delay of 2-5 seconds. A larger number of scans (e.g., 1024 or more) is usually required to achieve an adequate signal-to-noise ratio.
 - The spectra should be referenced to the residual solvent peak or an internal standard (e.g., tetramethylsilane, TMS).

Infrared (IR) Spectroscopy

- Sample Preparation (Attenuated Total Reflectance - ATR):
 - Place a small, representative sample of solid **4-Bromo-3-chlorophenol** directly onto the ATR crystal.
 - Apply pressure using the instrument's anvil to ensure good contact between the sample and the crystal.

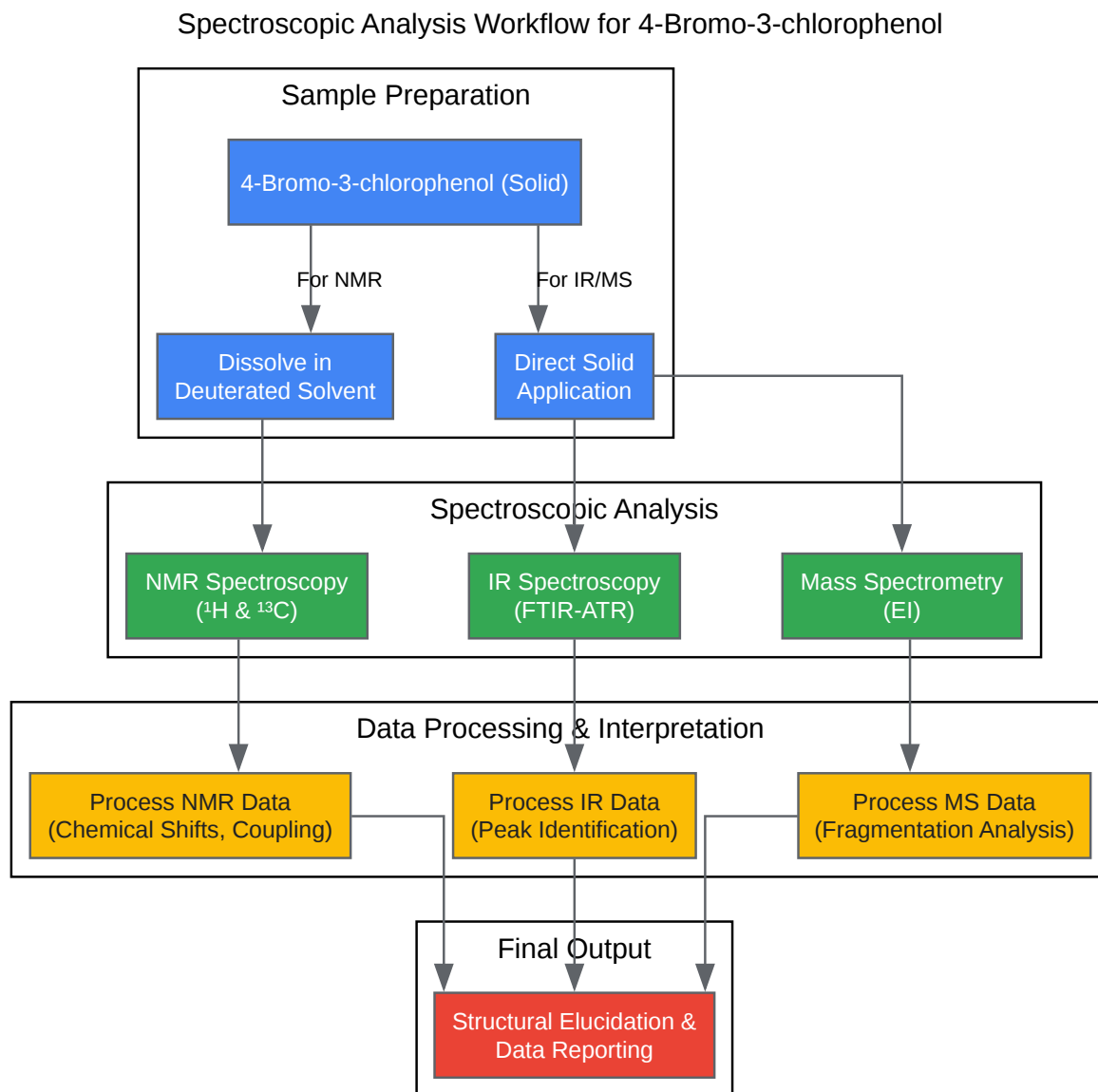
- Data Acquisition:
 - Record the spectrum using a Fourier Transform Infrared (FTIR) spectrometer.
 - Typically, the spectrum is collected over a range of 4000 to 400 cm^{-1} .
 - A background spectrum of the clean, empty ATR crystal should be recorded and automatically subtracted from the sample spectrum.
 - Co-adding 16 to 32 scans is common to improve the signal-to-noise ratio.

Mass Spectrometry (MS)

- Sample Introduction:
 - For a solid sample like **4-Bromo-3-chlorophenol**, direct insertion or a solids probe can be used.
 - Alternatively, the sample can be dissolved in a suitable volatile solvent (e.g., methanol or acetonitrile) and introduced via direct infusion or after separation by Gas Chromatography (GC-MS).
- Ionization:
 - Electron Ionization (EI) is a common technique for this type of molecule, typically using an electron energy of 70 eV.
- Data Acquisition:
 - The mass spectrum is acquired over a mass-to-charge (m/z) range appropriate for the compound, for instance, from m/z 40 to 300.
 - The instrument should be calibrated using a known standard.

Workflow Visualization

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound.



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Caption: A workflow for the spectroscopic analysis of **4-Bromo-3-chlorophenol**.

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